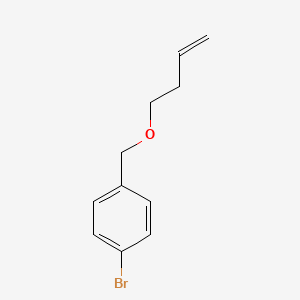

4-Bromobenzyl-(3-butene)ether

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(but-3-enoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h2,4-7H,1,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXRKWDBIQTXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Bromobenzyl 3 Butene Ether

Established Etherification Protocols

The formation of the ether linkage in 4-Bromobenzyl-(3-butene)ether typically relies on nucleophilic substitution reactions where an alkoxide displaces a leaving group.

The Williamson ether synthesis is a cornerstone method for preparing symmetrical and unsymmetrical ethers and is highly applicable to the synthesis of this compound. masterorganicchemistry.comtaylorandfrancis.com This method proceeds via an SN2 reaction mechanism. masterorganicchemistry.comquizlet.com The synthesis involves the reaction of the sodium salt of 3-buten-1-ol (B139374) (the alkoxide) with a 4-bromobenzyl halide, typically 4-bromobenzyl bromide.

The first step is the deprotonation of the unsaturated alcohol, 3-buten-1-ol, to form a potent nucleophile, the 3-buten-1-oxide anion. This is typically accomplished using a strong base. Sodium hydride (NaH) is a common choice for this purpose. prepchem.comjk-sci.com The resulting alkoxide then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion and forming the desired ether product. quizlet.com

Given that the SN2 reaction pathway is most efficient for primary and methyl alkyl halides, the use of 4-bromobenzyl bromide, a primary halide, is ideal for this synthesis, minimizing competing elimination reactions. masterorganicchemistry.comjk-sci.com The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to effectively solvate the cation and leave the alkoxide nucleophile highly reactive. jk-sci.com

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

| Parameter | Description |

|---|---|

| Nucleophile | 3-buten-1-oxide (from 3-buten-1-ol) |

| Electrophile | 4-Bromobenzyl bromide |

| Base | Sodium hydride (NaH), Potassium hydride (KH) |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Mechanism | SN2 Nucleophilic Substitution |

Beyond the Williamson synthesis, other alcohol alkylation strategies can, in principle, yield ethers. While less common for this specific transformation, methods like gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols represent advanced techniques for forming allylic ethers. nih.gov Such catalytic methods can offer high regio- and stereoselectivity but involve different starting materials and mechanisms. nih.gov Another sophisticated approach for creating allylic ethers involves the Kocienski-Julia olefination, which can transform aldehydes into allylic ethers in a one-step procedure with high stereoselectivity. organic-chemistry.orgacs.org However, for the direct synthesis of this compound from its named precursors, the Williamson method remains the most direct and widely established protocol.

Stereoselective and Regioselective Considerations in Synthesis

Achieving the correct isomer is a critical aspect of chemical synthesis. For this compound, these considerations focus on the structure of the butenyl group.

The target molecule, this compound, possesses a terminal double bond (a vinyl group), which means that E/Z isomerism is not a factor in the final product structure. However, in the broader context of synthesizing allylic ethers from internal alkenes, stereoselectivity is a crucial consideration. organic-chemistry.orgacs.org For instance, if a substituted unsaturated alcohol like 3-penten-1-ol were used, the resulting ether could exist as E and Z isomers. In such cases, synthetic methods that offer high stereoselectivity, such as the Kocienski-Julia olefination which provides excellent (E)-selectivity, would be highly valuable. organic-chemistry.orgacs.org Similarly, gold-catalyzed hydroalkoxylation reactions have been shown to produce single stereoisomers. nih.gov

Regioselectivity refers to the preferential direction of bond formation. durgapurgovtcollege.ac.in In the synthesis of this compound via the Williamson ether synthesis, the regioselectivity is predetermined by the choice of starting materials. The precursor 3-buten-1-ol has a hydroxyl group at the C-1 position, and the etherification reaction occurs at this oxygen atom. Therefore, the ether linkage is unambiguously formed at the desired position, and no other regioisomers are generated.

The broader challenge of regioselectivity in alkene functionalization often involves controlling whether a reaction occurs at the more substituted (Markovnikov) or less substituted (anti-Markovnikov) carbon of a double bond. morressier.com This is often managed through the use of directing groups or specific catalytic systems. morressier.comnih.gov However, by employing a pre-functionalized substrate like 3-buten-1-ol, this synthetic challenge is neatly circumvented for the etherification step.

Synthetic Precursors and Starting Materials

The successful synthesis of this compound is dependent on the availability and purity of its key precursors.

The primary starting materials are a suitable 4-bromobenzyl halide and the unsaturated alcohol 3-buten-1-ol.

4-Bromobenzyl Halides : The most common precursor in this class is 4-bromobenzyl bromide. It is a white solid used as an intermediate in various organic syntheses. guidechem.comchemicalbook.com It is typically synthesized via the radical bromination of 4-bromotoluene (B49008). This reaction involves dissolving 4-bromotoluene in a solvent like carbon tetrachloride and adding elemental bromine, with the reaction often initiated by irradiation with a lamp. guidechem.comprepchem.com

Table 2: Properties and Synthesis of 4-Bromobenzyl Bromide

| Property | Value |

|---|---|

| Chemical Formula | C₇H₆Br₂ |

| Molar Mass | 249.93 g/mol sigmaaldrich.com |

| Appearance | White solid guidechem.com |

| Melting Point | 62-64 °C sigmaaldrich.com |

| Typical Synthesis | Radical bromination of 4-bromotoluene prepchem.com |

Unsaturated Alcohols : The specific alcohol required is 3-buten-1-ol. This homoallyl alcohol is a key reagent in organic synthesis. chemicalbook.com There are several established methods for its preparation. A common industrial route involves the hydrogenation of 3-butyn-1-ol (B147353) in an alcohol solvent using a catalyst. google.com Other methods include the dehydration of 1,4-butanediol (B3395766) or the reaction of an allyl Grignard reagent (like allylmagnesium bromide) with formaldehyde (B43269). chemicalbook.com

Table 3: Properties and Synthesis of 3-Buten-1-ol

| Property | Value |

|---|---|

| Chemical Formula | C₄H₈O |

| Molar Mass | 72.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 113-114 °C |

| Synthesis Routes | Hydrogenation of 3-butyn-1-ol google.com, Dehydration of 1,4-butanediol chemicalbook.com, Reaction of allylmagnesium bromide with formaldehyde chemicalbook.com |

Synthesis of 4-Bromobenzyl Alcohol Derivatives

The preparation of suitable 4-bromobenzyl derivatives is a critical first step. These derivatives are typically activated forms of 4-bromobenzyl alcohol, designed to be effective electrophiles in the subsequent etherification step. Common derivatives include 4-bromobenzyl halides (e.g., 4-bromobenzyl bromide) and other compounds with good leaving groups.

The parent compound, 4-bromobenzyl alcohol, can be synthesized via the reduction of 4-bromobenzoic acid. One reported method utilizes borane (B79455) in an inert atmosphere, achieving a high yield. chemicalbook.com The reaction proceeds at room temperature over 12 hours, and after purification by column chromatography, the desired alcohol is obtained in 93% yield. chemicalbook.com

A more direct precursor for etherification is 4-bromobenzyl bromide. This derivative is commonly synthesized from p-bromotoluene through a radical bromination reaction. guidechem.comprepchem.com The reaction involves dissolving p-bromotoluene in a solvent like carbon tetrachloride and adding elemental bromine dropwise while irradiating with a photolamp. prepchem.com After workup and purification by crystallization, 4-bromobenzyl bromide can be obtained. prepchem.com Yields for this type of bromination can vary, with one method reporting a yield of approximately 45% after distillation. guidechem.com Another approach involves reacting p-bromotoluene with bromine under tungsten lamp illumination, followed by recrystallization, to achieve purities of over 99%. google.com

The following table summarizes synthetic methods for key 4-bromobenzyl derivatives.

Table 1: Synthesis of 4-Bromobenzyl Alcohol and Derivatives

| Product | Starting Material | Reagents | Yield | Purity |

|---|---|---|---|---|

| 4-Bromobenzyl alcohol | 4-Bromobenzoic acid | Borane | 93% | >95% (after chromatography) |

| 4-Bromobenzyl bromide | p-Bromotoluene | Bromine, Carbon Tetrachloride, Photolamp | 65% | Not specified |

| 4-Bromobenzyl bromide | p-Bromotoluene | Bromine, PCl3 | 45% | 99.2% (after distillation and recrystallization) |

| 4-Bromobenzyl bromide | p-Bromotoluene | Bromine, Tungsten lamp | 60% | 99.5% (after recrystallization) |

Preparation of (3-butene)ol Moieties

The second essential component for the synthesis is 3-buten-1-ol or a related derivative. This homoallylic alcohol provides the nucleophilic alkoxide required for the etherification reaction.

A common laboratory-scale synthesis of 3-buten-1-ol involves the selective hydrogenation of 3-butyn-1-ol. This method is advantageous as the starting material is readily available, and the process can be environmentally benign. google.com The reaction is typically carried out in an alcohol solvent using a solid catalyst under an inert atmosphere. google.com This process can achieve high yields, with reported values around 87-90%. google.com

Another route to obtain substituted 3-buten-1-ol derivatives is through the partial reduction of a corresponding alkyne. For example, (Z)-4-(trimethylsilyl)-3-buten-1-ol can be prepared by the hydrogenation of 4-(trimethylsilyl)-3-butyn-1-ol using a palladium on barium sulfate (B86663) catalyst poisoned with quinoline. orgsyn.org This method allows for stereoselective control, yielding the Z-isomer.

The table below outlines common preparative methods for 3-buten-1-ol.

Table 2: Preparation of 3-buten-1-ol

| Starting Material | Reagents/Catalyst | Solvent | Yield | Purity |

|---|---|---|---|---|

| 3-Butyn-1-ol | Hydrogen, Solid Catalyst | Ethanol | 87-90% | ~98% |

| 1,4-Butanediol | Cerium catalyst | Not specified | Not specified | Not specified |

Comparative Analysis of Synthetic Routes: Efficiency and Scalability

The most direct and widely used method for preparing ethers like this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of an alcohol (3-buten-1-ol) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (4-bromobenzyl bromide) in an SN2 reaction. wikipedia.org

Classical Williamson Ether Synthesis: This route typically involves using a strong base, such as sodium hydride, to deprotonate 3-buten-1-ol in an aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). prepchem.com Subsequently, 4-bromobenzyl bromide is added to the solution. The reaction proceeds via a bimolecular nucleophilic substitution mechanism. wikipedia.org

Efficiency: The efficiency of this method is generally high for primary alkyl halides like 4-bromobenzyl bromide, as they are highly susceptible to SN2 attack and less prone to competing elimination reactions. wikipedia.org Yields can be excellent, often exceeding 80-90% on a laboratory scale.

Scalability: For industrial-scale synthesis, the classical Williamson synthesis has some drawbacks. The use of reactive metals like sodium or strong bases like sodium hydride can pose safety and handling challenges. Furthermore, the generation of stoichiometric amounts of salt byproducts (e.g., sodium bromide) can lead to waste disposal issues. researchgate.net

Microwave-Assisted Synthesis: In recent years, microwave-assisted organic synthesis has emerged as a technique to accelerate reaction rates and improve yields. For the Williamson ether synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes. sid.irresearchgate.net This method often employs a mild base like potassium carbonate and can sometimes be performed under solvent-free conditions, enhancing its "green" credentials. researchgate.net

Efficiency: Microwave-assisted methods often show comparable or even better yields than classical heating methods in a fraction of the time. sid.ir

Scalability: The scalability of microwave synthesis has been demonstrated, with procedures developed for up to 50 mmole scales. This makes it a potentially viable option for larger-scale production, offering benefits in terms of process time and energy consumption. sid.ir

High-Temperature Catalytic Williamson Ether Synthesis (CWES): A more recent development for large-scale industrial applications is the use of high temperatures (above 300 °C) with weaker alkylating agents. wikipedia.orgresearchgate.net While typically applied to the synthesis of aromatic ethers, the principles could be adapted. This method avoids the production of salt byproducts, with water often being the only byproduct, making it an environmentally attractive option. researchgate.net

Efficiency: This method can achieve very high selectivity (up to 99%) for certain ethers. researchgate.net

Scalability: CWES is specifically designed for industrial feasibility, streamlining the synthesis process and allowing for continuous operation. wikipedia.orgresearchgate.net It is particularly advantageous for producing large quantities of ethers where cost and waste reduction are paramount.

The following table provides a comparative overview of these synthetic approaches.

Table 3: Comparative Analysis of Synthetic Routes for Etherification

| Method | Typical Conditions | Advantages | Disadvantages | Scalability |

|---|---|---|---|---|

| Classical Williamson | Strong base (e.g., NaH) in aprotic solvent (e.g., DMF, THF), conventional heating | Broad scope, high yields for primary halides, well-established | Use of hazardous reagents, stoichiometric salt byproduct, moderate reaction times | Good for lab scale; industrial scale requires careful handling and waste management |

| Microwave-Assisted | Mild base (e.g., K2CO3), often solvent-free, microwave irradiation | Rapid reaction times, high yields, potentially greener | Specialized equipment required, scalability can be challenging for very large volumes | Demonstrated up to moderate scales, promising for efficient batch processing |

| Catalytic High-Temp. | High temperatures (>300 °C), catalytic quantities of base | "Green" process (water as only byproduct), suitable for weak alkylating agents, high selectivity | Requires high temperatures and pressures, specialized industrial equipment | Excellent for large-scale industrial production |

Elucidating the Chemical Reactivity Profile of 4 Bromobenzyl 3 Butene Ether

Reactions Involving the Ether Linkage

The ether linkage in 4-Bromobenzyl-(3-butene)ether, specifically a benzyl (B1604629) ether, is susceptible to cleavage under various conditions. This reactivity is fundamental to its use as a protecting group for alcohols, where the benzyl group can be introduced and later removed.

Cleavage Reactions of Benzyl Ethers (e.g., Acid-Catalyzed, Reductive)

Benzyl ethers can be cleaved through several methods, most notably through acid-catalyzed hydrolysis and reductive cleavage.

Acid-Catalyzed Cleavage: The cleavage of ethers with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a standard method. masterorganicchemistry.com The reaction involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com For benzyl ethers, this process is particularly efficient due to the stability of the resulting benzylic carbocation intermediate. libretexts.org While HCl is generally less effective, strong Lewis acids such as boron trichloride–dimethyl sulfide complex (BCl3·SMe2) can also be used for debenzylation under mild conditions, offering good functional group tolerance. organic-chemistry.org

Reductive Cleavage: A common and mild method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.com This reaction typically involves hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). The process cleaves the carbon-oxygen bond, yielding the corresponding alcohol and toluene. youtube.comorganic-chemistry.org This method is advantageous because it proceeds under neutral conditions, preserving many other functional groups. Alternative hydrogen sources like 1,4-cyclohexadiene can be used in a process called transfer hydrogenolysis, which can be useful if other reducible groups are present in the molecule. organic-chemistry.org Another reductive method involves the use of lithium naphthalenide. documentsdelivered.com

Oxidative Cleavage: While less common for simple benzyl ethers, oxidative cleavage is a viable pathway, particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) ether, which can be cleaved with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.orgnih.gov Simple benzyl ethers can also undergo oxidative cleavage under specific conditions, such as with photoirradiation in the presence of DDQ. organic-chemistry.orgresearchgate.net

| Cleavage Method | Typical Reagents | Products | Key Features |

|---|---|---|---|

| Acid-Catalyzed | HI, HBr, BCl3·SMe2 | Alcohol and Benzyl Halide | Proceeds via SN1 or SN2 mechanism; harsh conditions may be required. masterorganicchemistry.comorganic-chemistry.org |

| Reductive (Hydrogenolysis) | H2/Pd-C | Alcohol and Toluene | Mild, neutral conditions; high selectivity. youtube.comorganic-chemistry.org |

| Oxidative | DDQ (often for activated benzyl ethers) | Alcohol and Benzaldehyde | Selective for electron-rich benzyl systems. nih.gov |

Mechanistic Investigations of Ether Transformations

The mechanism of ether cleavage is highly dependent on the structure of the ether and the reaction conditions.

For the acid-catalyzed cleavage of a benzyl ether like this compound, the reaction typically proceeds through an SN1 mechanism. libretexts.org This pathway involves three main steps:

Protonation: A strong acid protonates the ether oxygen, creating a good leaving group (an alcohol). masterorganicchemistry.comnih.gov

Dissociation: The protonated ether dissociates to form a stable benzyl carbocation and the corresponding alcohol. The stability of the benzyl carbocation is a key factor favoring the SN1 pathway over the SN2 pathway. libretexts.orgnih.gov

Nucleophilic Attack: The halide ion (e.g., Br⁻ or I⁻) from the acid attacks the carbocation to form the benzyl halide. libretexts.org

In contrast, ethers with primary alkyl groups that cannot form stable carbocations are more likely to undergo cleavage via an SN2 mechanism, where the halide ion directly attacks the less sterically hindered carbon of the protonated ether. masterorganicchemistry.comlibretexts.org

Reductive cleavage via catalytic hydrogenolysis follows a different mechanism on the surface of the palladium catalyst. The reaction involves the oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen to cleave the bond and release the alcohol and toluene products. This process is often referred to as a hydrogenolysis because a C-O bond is cleaved by hydrogen. youtube.com

Reactivity at the Brominated Phenyl Moiety

The aryl bromide portion of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation. It serves as an electrophilic partner in a variety of powerful synthetic reactions.

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, this pathway is generally unfavorable for this compound under typical conditions. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. youtube.com

Since this compound lacks such strong electron-withdrawing substituents, it does not readily undergo SNAr reactions. An alternative, though more extreme, pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism, which requires very strong bases like sodium amide (NaNH₂). chemistrysteps.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The most significant reactivity of the brominated phenyl group involves transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming C-C bonds. The aryl bromide serves as an excellent substrate for these transformations.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) using a palladium catalyst and a base. brainly.comacs.org It is a highly versatile and widely used method for forming biaryl structures or connecting aryl groups to alkyl, alkenyl, or alkynyl fragments. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (often a hindered amine). wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net The Sonogashira coupling is a reliable method for synthesizing arylalkynes.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid (RB(OH)2) | Pd(PPh3)4, Pd(OAc)2 | K2CO3, K3PO4, Cs2CO3 | Aryl-Aryl, Aryl-Vinyl |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)2, PdCl2 | Et3N, K2CO3 | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N, Piperidine | Aryl-Alkyne |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in this compound can be converted into a highly nucleophilic carbon-metal bond through the formation of organometallic reagents.

Grignard Reagents: Reacting the aryl bromide with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) yields the corresponding Grignard reagent (ArMgBr). mnstate.educhemguide.co.uk This process involves the oxidative insertion of magnesium into the C-Br bond. adichemistry.com The resulting organomagnesium compound is a potent nucleophile and a strong base, readily reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. mnstate.edumasterorganicchemistry.com

Organolithium Reagents: Organolithium reagents can be prepared from aryl bromides primarily through two methods:

Direct reaction with lithium metal: This involves reacting the aryl bromide with two equivalents of lithium metal, producing the organolithium compound and lithium bromide. saylor.orgchemohollic.com

Metal-halogen exchange: A more common and often milder method involves treating the aryl bromide with a pre-existing alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. saylor.orgwikipedia.org This is an equilibrium process that favors the formation of the more stable organolithium species. saylor.org

Like Grignard reagents, organolithium reagents are extremely powerful bases and nucleophiles, making them highly valuable in synthetic chemistry. wikipedia.org

Transformations of the Butene Unit

The terminal double bond of the butene moiety in this compound is susceptible to a range of chemical transformations, characteristic of alkenes. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Electrophilic addition reactions are fundamental to the reactivity of the butene unit. In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would yield the corresponding dihaloalkane. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule. The hydrogen atom adds to the terminal carbon of the double bond (the carbon with more hydrogen atoms), and the halide adds to the internal carbon, forming a secondary halide. The mechanism involves the formation of a carbocation intermediate.

Hydration: Acid-catalyzed hydration (e.g., using dilute sulfuric acid) also adheres to Markovnikov's rule, resulting in the formation of a secondary alcohol. The reaction proceeds via protonation of the alkene to form a carbocation, which is then attacked by water.

A summary of expected products from these electrophilic additions is presented in the table below.

| Reagent | Product | Regioselectivity |

| Br₂ | 1,2-Dibromo-4-(4-bromobenzyloxy)butane | N/A |

| HBr | 3-Bromo-1-(4-bromobenzyloxy)butane | Markovnikov |

| H₂O, H⁺ | 1-(4-Bromobenzyloxy)butan-3-ol | Markovnikov |

The double bond of the butene unit can be readily reduced to a single bond through hydrogenation. This is typically achieved by treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adam's catalyst)

Raney Nickel (Raney Ni)

The reaction is generally highly efficient and results in the formation of 4-bromobenzyl butyl ether. The chemoselective reduction of the alkene in the presence of the bromobenzyl group is a key consideration, which will be addressed in section 3.4.

The butene unit can participate in cycloaddition reactions, where it reacts with another π-system to form a cyclic product.

Diels-Alder Reaction: As a dienophile, the butene double bond in this compound can react with a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, though the ether linkage in the subject molecule is not strongly activating. The reaction is a concerted [4+2] cycloaddition. wikipedia.orgmasterorganicchemistry.com

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to the alkene (dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. This reaction is a powerful tool for the synthesis of various heterocyclic compounds. wikipedia.org

The double bond can be cleaved or functionalized through various oxidative reactions.

Ozonolysis: Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will cleave the double bond to yield 3-(4-bromobenzyloxy)propanal and formaldehyde (B43269). An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid, yielding 3-(4-bromobenzyloxy)propanoic acid.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide, yielding 2-( (4-bromobenzyloxy)methyl)oxirane.

Dihydroxylation: The alkene can be converted to a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening of the epoxide.

The butene unit can undergo radical addition reactions. For instance, in the presence of a radical initiator, HBr can add across the double bond in an anti-Markovnikov fashion.

While vinyl ethers can be polymerized under certain conditions, the terminal alkene of this compound has the potential to undergo radical polymerization. The presence of the bromine atom on the aromatic ring could potentially influence the polymerization process. The feasibility of homopolymerization or copolymerization would depend on the specific reaction conditions and the reactivity of the monomer.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromobenzyl 3 Butene Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-Bromobenzyl-(3-butene)ether, both ¹H and ¹³C NMR, supplemented by two-dimensional techniques, are essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the 4-bromobenzyl group and the 3-butenyl moiety. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (approximately δ 7.2-7.5 ppm) due to their coupling with adjacent protons. The benzylic protons (Ar-CH₂-O) are expected to produce a singlet around δ 4.5 ppm.

The protons of the 3-butenyl group will show a more complex pattern. The terminal vinyl protons (=CH₂) would likely appear as multiplets between δ 5.0 and 5.2 ppm. The internal vinyl proton (-CH=) is expected to be a multiplet further downfield, around δ 5.7-5.9 ppm, due to its coupling with both the terminal vinyl protons and the allylic protons. The allylic protons (-O-CH₂-CH=) would likely resonate as a triplet around δ 4.0 ppm, and the adjacent methylene (B1212753) protons (-CH₂-CH₂-O) would appear as a quartet around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.45 | d | 2H | Aromatic (H ortho to Br) |

| ~7.25 | d | 2H | Aromatic (H ortho to CH₂) |

| ~5.80 | m | 1H | -CH=CH₂ |

| ~5.10 | m | 2H | -CH=CH₂ |

| ~4.50 | s | 2H | Ar-CH₂-O |

| ~4.00 | t | 2H | -O-CH₂-CH₂- |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to observe distinct signals for each unique carbon atom. The aromatic carbons will appear in the range of δ 120-140 ppm, with the carbon attached to the bromine atom (C-Br) being shifted to a different extent than the others. The benzylic carbon (Ar-CH₂) should resonate around δ 70-75 ppm.

The carbons of the 3-butenyl group will have characteristic shifts. The terminal vinyl carbon (=CH₂) is expected around δ 117 ppm, while the internal vinyl carbon (-CH=) will be further downfield, around δ 135 ppm. The carbon of the methylene group attached to the ether oxygen (-O-CH₂) would likely appear around δ 70 ppm, and the other methylene carbon (-CH₂-) at a more upfield position, around δ 34 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~138 | Aromatic (C-CH₂) |

| ~135 | -CH=CH₂ |

| ~131 | Aromatic (CH ortho to Br) |

| ~129 | Aromatic (CH ortho to CH₂) |

| ~121 | Aromatic (C-Br) |

| ~117 | -CH=CH₂ |

| ~72 | Ar-CH₂-O |

| ~70 | -O-CH₂-CH₂- |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For instance, it would show correlations between the vinyl protons and the allylic protons of the butenyl group, as well as between the two sets of aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the 4-bromobenzyl and the 3-butene ether fragments, for example, by showing a correlation between the benzylic protons (Ar-CH₂) and the ether-linked carbon of the butenyl chain (-O-CH₂-).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₁₁H₁₃BrO), the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable 4-bromobenzyl cation (m/z 169/171). Another expected fragmentation would be the loss of the butenyl side chain.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C-H stretching (aromatic): Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the methylene and methyl groups in the butenyl chain will exhibit stretching vibrations just below 3000 cm⁻¹.

C=C stretching (alkene): The carbon-carbon double bond of the butene group would give rise to a characteristic absorption band around 1640 cm⁻¹.

C-O-C stretching (ether): The stretching vibration of the ether linkage is expected to appear in the region of 1150-1085 cm⁻¹.

C-Br stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

=C-H bending (alkene): Out-of-plane bending vibrations for the terminal vinyl group are expected around 990 and 910 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080-3010 | Medium | Aromatic & Vinylic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1590, 1490 | Medium-Strong | C=C stretch (aromatic) |

| ~1120 | Strong | C-O-C stretch (ether) |

| ~990, 910 | Strong | =C-H bend (alkene) |

| ~820 | Strong | C-H bend (p-disubstituted aromatic) |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. If this compound can be obtained as a suitable single crystal, this technique could be employed to determine precise bond lengths, bond angles, and the conformation of the molecule in the solid state. However, as this compound is likely a liquid at room temperature, obtaining single crystals may be challenging and would require low-temperature crystallization techniques. Currently, there is no publicly available crystal structure data for this specific compound.

Computational Chemistry and Theoretical Studies on 4 Bromobenzyl 3 Butene Ether

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

No published studies containing DFT calculations specifically for 4-Bromobenzyl-(3-butene)ether were found. Such studies would typically involve optimizing the molecule's geometry and calculating its electronic properties to predict its behavior.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity, is not available for this compound.

Electrostatic Potential Mapping and Charge Distribution

A search for electrostatic potential maps or analyses of atomic charge distribution for this compound yielded no results. This information would have been useful for identifying electrophilic and nucleophilic sites on the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

No literature detailing MD simulations for this compound could be located. These simulations would provide insight into the compound's flexibility, conformational preferences, and interactions with its environment over time.

Reaction Mechanism Elucidation through Transition State Calculations and Energy Profiles

There is no available research on the elucidation of reaction mechanisms involving this compound through computational methods like transition state calculations. Such studies are vital for understanding reaction pathways and predicting reaction kinetics and outcomes.

In Silico Prediction of Spectroscopic Data

No computational studies predicting the spectroscopic data (e.g., NMR, IR) for this compound were found. These theoretical predictions are often used to complement and aid in the interpretation of experimental spectroscopic results.

Potential Applications and Utility in Complex Organic Synthesis

4-Bromobenzyl-(3-butene)ether as a Versatile Synthetic Building Block

A synthetic building block in organic chemistry is a readily available molecule with reactive functional groups that can be used to assemble more complex structures. This compound fits this description well, offering two distinct points of chemical reactivity: the brominated aromatic ring and the terminal double bond. This allows for a modular and convergent approach to the synthesis of intricate target molecules.

The true synthetic potential of this compound lies in the orthogonal reactivity of its two key functional groups. The aryl bromide moiety can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast range of substituents onto the aromatic ring.

Simultaneously or sequentially, the 3-butenyl group can undergo a variety of transformations characteristic of terminal alkenes. These include, but are not limited to, hydroboration-oxidation to yield a primary alcohol, ozonolysis to produce an aldehyde, and epoxidation to form an oxirane ring. Furthermore, the double bond can participate in cycloaddition reactions and metathesis.

This dual reactivity allows for a divergent synthetic strategy, where a common precursor, this compound, can be elaborated into a library of structurally diverse compounds. For instance, a Suzuki coupling at the aryl bromide position followed by a hydroboration-oxidation of the alkene would lead to a substituted benzyl (B1604629) alcohol derivative. Conversely, initial functionalization of the alkene followed by a subsequent cross-coupling reaction provides another avenue for structural diversification.

A particularly noteworthy application of this building block is in the synthesis of substituted tetrahydrofurans, which are common structural motifs in many biologically active natural products. nih.gov The butenyl side chain can be manipulated and then induced to cyclize onto the benzylic position or a functional group introduced via the aryl bromide, leading to the stereoselective formation of tetrahydrofuran (B95107) rings. researchgate.net

Tandem or cascade reactions are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. ub.edu This approach is highly desirable as it increases synthetic efficiency by reducing the number of purification steps, saving time and resources. The structure of this compound is well-suited for the design of such reaction sequences.

For example, a Heck reaction could be envisioned where the aryl bromide is coupled with another alkene. The newly formed product could then undergo a subsequent intramolecular reaction, such as a cyclization, involving the butenyl side chain. Another possibility is a tandem cross-coupling/cyclization reaction, where a palladium catalyst first activates the aryl bromide for coupling, and then the same or a different catalytic species promotes the cyclization of the butenyl group.

Radical-mediated cascade reactions are also a plausible application. The generation of a radical at a position that can be relayed to the butenyl group could initiate a cyclization cascade, leading to the formation of complex polycyclic systems. The ability to form multiple bonds in a single pot transformation makes this compound an attractive substrate for the development of novel and efficient synthetic methodologies.

Application in Protecting Group Strategies (as a Benzyl Ether Derivative)

Benzyl ethers are widely used as protecting groups for alcohols due to their ease of installation, general stability to a wide range of reaction conditions, and the variety of methods available for their removal. organic-chemistry.orguwindsor.ca this compound can be used to introduce a 4-bromobenzyl ether protecting group onto an alcohol. This is typically achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then displaces the bromide from 4-bromobenzyl bromide (or a related derivative).

The 4-bromobenzyl group shares many of the stability characteristics of the standard benzyl group. It is robust towards many acidic and basic conditions, as well as a variety of oxidizing and reducing agents. However, the presence of the bromine atom offers additional strategic advantages. The C-Br bond can be a site for further functionalization, for example, through lithiation or cross-coupling reactions, allowing for modification of the protecting group itself if required.

Deprotection of a 4-bromobenzyl ether can be accomplished using standard methods for benzyl ether cleavage, such as catalytic hydrogenation. This reaction reductively cleaves the carbon-oxygen bond, liberating the free alcohol and producing 4-bromotoluene (B49008) as a byproduct. Alternative deprotection methods include the use of strong acids or dissolving metal reductions. The electron-withdrawing nature of the bromine atom can influence the reactivity of the benzyl group, potentially allowing for selective cleavage in the presence of other benzyl-type protecting groups. nih.govreddit.com

The table below summarizes the common protection and deprotection methods for benzyl ether protecting groups, which are applicable to the 4-bromobenzyl group.

| Reaction | Reagents | Description |

| Protection | NaH, 4-Bromobenzyl Bromide | The alcohol is deprotonated with sodium hydride to form an alkoxide, which then undergoes a Williamson ether synthesis with 4-bromobenzyl bromide. |

| Deprotection | H₂, Pd/C | Catalytic hydrogenation cleaves the benzyl ether, yielding the free alcohol and 4-bromotoluene. |

| Deprotection | BCl₃ or BBr₃ | Strong Lewis acids can effect the cleavage of benzyl ethers. |

| Deprotection | Na, NH₃(l) | Dissolving metal reduction (Birch reduction) can also be used for deprotection. |

Integration into Polymer and Materials Chemistry (Focus on Alkene Polymerization)

The terminal alkene of this compound presents an opportunity for its use as a monomer in addition polymerization reactions. Depending on the chosen catalyst and reaction conditions, this could potentially lead to the formation of polymers with pendant 4-bromobenzyl ether groups. These pendant groups could then be further functionalized post-polymerization, allowing for the synthesis of a wide range of functional materials.

For instance, the bromine atoms on the polymer backbone could serve as sites for grafting other polymer chains or for the attachment of small molecules with specific properties, such as dyes, liquid crystals, or biologically active moieties. This would result in the creation of functional polymers with tailored optical, electronic, or biomedical properties.

While the direct polymerization of this compound is a theoretical possibility, there is currently a lack of specific literature detailing its successful implementation. Challenges might include the steric hindrance of the bulky 4-bromobenzyl group affecting the polymerization process and potential side reactions involving the benzylic position.

Exploration in Asymmetric Synthesis (if Enantioselective Transformations are Possible)

The butenyl group of this compound offers several possibilities for the introduction of chirality. Enantioselective transformations of the alkene could lead to the formation of chiral building blocks that can be used in the synthesis of enantiomerically pure target molecules.

Potential asymmetric reactions include:

Asymmetric dihydroxylation: Using osmium tetroxide with a chiral ligand (e.g., Sharpless asymmetric dihydroxylation) would produce a chiral diol.

Asymmetric epoxidation: Reagents such as the Jacobsen-Katsuki catalyst could be used to form a chiral epoxide.

Asymmetric hydrogenation: A chiral transition metal catalyst could selectively reduce one face of the double bond to create a stereocenter.

The resulting chiral products could then be further elaborated using the reactivity of the aryl bromide. For example, an enantiomerically enriched epoxide derived from this compound could undergo nucleophilic ring-opening, followed by a cross-coupling reaction at the aromatic ring, leading to a complex, chiral molecule.

While these transformations are well-established for many alkenes, their specific application to this compound and the stereoselectivities that could be achieved would require experimental investigation. The development of such enantioselective processes would significantly enhance the utility of this compound as a building block for asymmetric synthesis.

Future Research Directions and Unexplored Avenues for 4 Bromobenzyl 3 Butene Ether

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-Bromobenzyl-(3-butene)ether is conventionally achieved through a Williamson ether synthesis, reacting 4-bromobenzyl bromide with 3-buten-1-ol (B139374). While effective, future research could focus on developing more sustainable and efficient synthetic strategies. Green chemistry principles could be applied to minimize waste and energy consumption.

One promising direction is the exploration of phase-transfer catalysis to enhance reaction rates and yields, potentially allowing for the use of more environmentally benign solvent systems. Furthermore, flow chemistry presents an opportunity for a continuous and highly controlled synthesis, which could be advantageous for large-scale production. Investigating alternative, readily available starting materials derived from biomass could also contribute to more sustainable synthetic pathways.

A comparative analysis of potential synthetic routes is presented below:

| Synthetic Route | Catalyst/Reagent | Solvent | Potential Advantages |

| Williamson Ether Synthesis (Conventional) | Sodium hydride | Tetrahydrofuran (B95107) | Well-established, reliable |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Water/Toluene | Milder conditions, reduced organic solvent |

| Flow Chemistry | Immobilized base | Ethyl acetate | High throughput, precise control |

| Biomass-derived routes | To be developed | Green solvents | Increased sustainability |

Discovery of Unexpected Reactivity Pathways

The dual functionality of this compound opens the door to a variety of potential chemical transformations. The presence of the aryl bromide allows for a suite of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions could be employed to introduce a wide range of substituents onto the aromatic ring, leading to a diverse library of derivatives with potentially interesting properties.

The terminal alkene, on the other hand, is amenable to a host of addition and oxidation reactions. Future investigations could explore hydroboration-oxidation to yield the corresponding alcohol, or ozonolysis to produce an aldehyde. The interplay between the two functional groups could also lead to unexpected intramolecular reactions, potentially forming novel cyclic or polycyclic structures. The investigation of tandem reactions, where both the aryl bromide and the alkene react in a single pot, could lead to highly efficient and atom-economical synthetic transformations.

Advanced Catalytic Applications

The structure of this compound suggests its potential use as a ligand or substrate in advanced catalytic systems. The ether oxygen and the pi-system of the alkene could coordinate to a metal center, creating a bidentate ligand. Such ligands are highly valuable in asymmetric catalysis, where they can induce chirality in the products of a reaction.

Furthermore, the aryl bromide moiety could serve as a handle for immobilization onto a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. This is a key principle in the development of sustainable chemical processes. The investigation of porphyrin and phthalocyanine-based nanocomposites in catalysis could also provide insights into how this compound or its derivatives could be incorporated into novel catalytic materials. thieme-connect.com

| Potential Catalytic Application | Role of this compound | Potential Reaction Type |

| Asymmetric Catalysis | Chiral ligand precursor | Hydrogenation, cyclopropanation |

| Heterogeneous Catalysis | Immobilized ligand | Cross-coupling, oxidation |

| Photocatalysis | Photosensitizer precursor | Degradation of pollutants |

Exploration of Niche Synthetic Roles and Methodologies

Beyond its potential in catalysis, this compound could find application in more specialized areas of organic synthesis. For instance, the butenyl group could participate in ring-closing metathesis reactions to form cyclic ethers, which are important structural motifs in many natural products and pharmaceuticals.

The compound could also serve as a versatile building block for the synthesis of complex target molecules. The sequential and selective manipulation of its two functional groups would allow for the construction of intricate molecular architectures. For example, the aryl bromide could be used to anchor the molecule to a polymer resin for solid-phase synthesis, with the alkene then available for further elaboration. The development of novel protecting group strategies could also be explored, where the 4-bromobenzyl ether moiety is selectively cleaved under specific conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Bromobenzyl-(3-butene)ether, and how can reaction conditions be optimized?

- Methodological Answer : Williamson ether synthesis is a primary route, involving the reaction of 4-bromobenzyl bromide with 3-buten-1-ol under alkaline conditions (e.g., K₂CO₃ in acetone). Optimize by controlling stoichiometry (1:1.2 molar ratio of benzyl bromide to alcohol), refluxing at 60–80°C for 8–12 hours, and using anhydrous solvents to minimize hydrolysis . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., ChemDraw simulations) to confirm ether linkage and bromine/alkene positions .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for C₁₁H₁₃BrO (exact mass: 248.009 g/mol) .

- FTIR : Look for C-O-C stretching (~1100 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. What strategies can address contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from competing pathways (e.g., elimination vs. substitution). Use kinetic studies (monitoring via GC-MS) to identify dominant mechanisms. For Suzuki-Miyaura coupling, optimize Pd catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and base (e.g., Cs₂CO₃) to suppress β-hydride elimination . Reference analogous bromophenyl ether systems for guidance .

Q. How can computational modeling aid in predicting the environmental persistence of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (log P). Use software like EPI Suite to predict octanol-water partitioning (log P ≈ 3.5) and bioaccumulation potential. Validate with experimental hydrolysis studies under varied pH (e.g., 4–10) to assess stability .

Q. What analytical approaches resolve spectral overlaps in NMR when studying derivatives of this compound?

- Methodological Answer : For complex mixtures, use 2D NMR (HSQC, HMBC) to assign overlapping proton signals. For example, the alkene protons (δ 5.0–5.8 ppm) can be distinguished via H-C correlations. Deuterated solvents (e.g., CDCl₃) and variable-temperature NMR may reduce signal broadening caused by rotational isomerism .

Q. How should researchers design experiments to investigate the compound’s potential as a chiral building block?

- Methodological Answer : Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation of the butene moiety) and analyze enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD). Compare kinetic resolution rates under different catalytic conditions (e.g., Jacobsen’s catalyst) .

Data Handling and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer : Standardize procedures using IUPAC guidelines:

- Report exact solvent grades (e.g., anhydrous acetone, ≤50 ppm H₂O).

- Provide detailed spectral data (e.g., NMR peak integrals, coupling constants).

- Deposit raw data in open repositories (e.g., Zenodo) with DOI links for transparency .

Q. How can researchers mitigate biases in interpreting contradictory biological activity data for this compound?

- Methodological Answer : Implement blinded assays for cytotoxicity studies (e.g., MTT assays) and validate findings with orthogonal methods (e.g., flow cytometry for apoptosis). Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Cross-reference with structurally related brominated ethers .

Safety and Compliance

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis due to potential lachrymatory effects. Avoid skin contact (wear nitrile gloves) and store in amber vials under inert gas (N₂/Ar) to prevent photodegradation. Dispose of waste via halogenated solvent protocols, as brominated compounds may require incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.